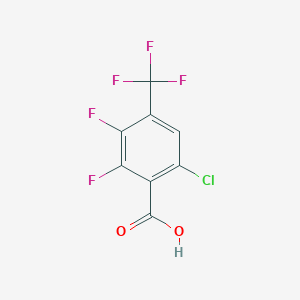
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is a chemical compound with the molecular formula C10H5F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of nitro and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one typically involves the nitration of 4-(trifluoromethyl)quinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-amino-4-(trifluoromethyl)quinolin-2(3H)-one.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-4-(trifluoromethyl)quinolin-2(3H)-one: The reduced form of the nitro compound, with different chemical and biological properties.
6-nitroquinoline: Lacks the trifluoromethyl group, affecting its overall reactivity and applications.
Uniqueness
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H5F3N2O3 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
6-nitro-4-(trifluoromethyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-3H,4H2 |
InChI Key |
WWWYAWZUZUTNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C2C=C(C=CC2=NC1=O)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)

